molecular formula C11H26O3Si B14275523 {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane CAS No. 138590-50-8

{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane

Cat. No.: B14275523
CAS No.: 138590-50-8
M. Wt: 234.41 g/mol
InChI Key: VUZJEANNQHUHPF-UHFFFAOYSA-N
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Description

{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alcohol with a chlorosilane in the presence of a base. For example, the reaction of 1-methoxy-2-(methoxymethyl)pentan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:

    Biology: Potential use in the modification of biomolecules for improved stability or functionality.

    Medicine: Investigated for use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.

    Industry: Used in the production of advanced materials such as silicones and siloxanes.

Mechanism of Action

The mechanism of action of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of molecules it interacts with. This can lead to changes in solubility, stability, and reactivity of the modified molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Compounds with a similar silane group but different organic moieties.

    Methoxysilanes: Compounds with methoxy groups attached to the silicon atom.

Uniqueness

{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a complex organic moiety with a trimethylsilane group. This combination imparts unique chemical properties that can be exploited in various applications, making it distinct from other silane compounds.

Properties

138590-50-8

Molecular Formula

C11H26O3Si

Molecular Weight

234.41 g/mol

IUPAC Name

[1-methoxy-2-(methoxymethyl)pentan-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C11H26O3Si/c1-7-8-11(9-12-2,10-13-3)14-15(4,5)6/h7-10H2,1-6H3

InChI Key

VUZJEANNQHUHPF-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC)(COC)O[Si](C)(C)C

Origin of Product

United States

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